molecular formula C11H15BrO2 B110536 3-Bromoadamantane-1-carboxylic acid CAS No. 21816-08-0

3-Bromoadamantane-1-carboxylic acid

Cat. No. B110536
CAS RN: 21816-08-0
M. Wt: 259.14 g/mol
InChI Key: DJUDQBVINJIMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoadamantane-1-carboxylic acid is a compound that falls within the category of brominated adamantane derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The adamantane structure provides a rigid, three-dimensional framework that can impart unique physical and chemical properties to the derivatives.

Synthesis Analysis

The synthesis of brominated adamantane derivatives, such as 3-bromoadamantane-1-carboxylic acid, can involve the use of Grignard reagents. In one study, the carboxyl group was masked as a 2,4,10-trioxa-3-adamantyl group, which could then be reacted with various electrophiles to yield the corresponding acids after deprotection . Another approach to synthesizing brominated carboxylic acids is the electrochemical carboxylation of brominated arenes, which has been applied to the synthesis of trifluorinated non-ster

Scientific Research Applications

  • Structural Elucidation and Solid-State Interactions

    • Halogenated carboxylic acids, like 3-bromoadamantane-1-carboxylic acid, are crucial in chemical synthesis and biochemical studies. A study on the structural characterization of similar compounds, such as 2-bromo-3-methylbutyric acid, highlights their importance in understanding hydrogen bonding motifs, packing modes, and conformations in the solid state (Seidel et al., 2020).
  • Synthesis and Chemical Transformations

    • Research on the synthesis and bromination of homoadamantane derivatives, including 1-bromoadamantane-3-carboxylic acid, provides improved methods for preparing brominated adamantane compounds. These processes are essential for developing various chemical products and intermediates (Sasaki et al., 1972).
  • Carboxyl Protection and Synthesis of Substituted Carboxylic Acids

    • Adamantane derivatives, such as 3-bromoadamantane-1-carboxylic acid, are used in synthesizing substituted carboxylic acids with potential applications in various industries. For example, a study on ortho esters with trioxaadamantane structures discusses their role as carboxyl protecting groups in synthesizing substituted carboxylic acids (Voss & Gerlach, 1983).
  • Optical Properties and Charge Transfer Effects

    • The study of charge transfer effects in single-walled carbon nanotubes filled with functionalized adamantane molecules, including 1-bromoadamantane, reveals significant insights into the optical properties and electronic interactions of these materials. Such research is vital for advancing nanotechnology and materials science (Tonkikh et al., 2016).
  • Thermochemistry in Mixed Solvents

    • Understanding the solution enthalpies of compounds like 1-bromoadamantane in various solvents, including water and aprotic solvents, is crucial in thermochemical studies. This research provides insights into solvent interactions and energetics, important for many chemical processes (Nunes et al., 2006).

Safety And Hazards

3-Bromoadamantane-1-carboxylic acid is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Bromoadamantane-1-carboxylic acid are not mentioned in the retrieved sources, it is known that diamondoids, which include adamantane derivatives, have potential applications in fields such as organocatalysis, polymers, molecular electronics, and mechanics .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of 3-Bromoadamantane-1-carboxylic acid .

properties

IUPAC Name

3-bromoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUDQBVINJIMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944422
Record name 3-Bromoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoadamantane-1-carboxylic acid

CAS RN

21816-08-0
Record name 3-Bromo-1-adamantanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21816-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Adamantanecarboxylic acid, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoadamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A two-neck round bottom flask was connected to a reflux condenser, to which aluminum chloride (AlCl3, 7.15 mmol) was injected, followed by cooling at −5° C. in argon environment. Then, bromine (Br2, 66 mmol) was added thereto, followed by stirring for 15 minutes. 1-adamantanecarboxylic acid (5.5 mmol) was added to the reaction mixture at a time, followed by stirring for 1 hour with maintaining the temperature at −5° C. The reaction mixture was then additionally stirred for 48 hours with raising the temperature slowly to room temperature. Upon completion of stirring, ice water was poured to the mixture to terminate the reaction. Excessive bromine was de-colored by adding sodium pyrosulfite. The de-colored reactant was extracted by using chloroform. The extracted organic layer was dried over sodium sulfate, followed by concentration under reduced pressure to give the target compound (5.016 mmol, 92.83%).
Quantity
7.15 mmol
Type
reactant
Reaction Step One
Quantity
66 mmol
Type
reactant
Reaction Step Two
Quantity
5.5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
92.83%

Synthesis routes and methods II

Procedure details

More specifically, adamantane-1-carboxylic acid (1) (45 g, 0.25 mol) was added to mixture of AlCl3 (45 g, 0.34 mol) and Br2 (450 g) at 0° C. and stirred at 0-10° C. for 48 hrs, kept 5 hrs at about 20° C., poured on to 500 g crushed ice, diluted with 300 ml CHCl3 and decolorized with solid Na2S2O5. The aqueous phase was extracted with Et2O (50 ml×2). The combined organic solution was washed with H2O and extracted with 10% NaOH. The alkaline extraction was acidified with 2N H2SO4 and provided 49 g (yield=75.7%) of 3-bromo-adamantane-1-carboxylic acid (2).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoadamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromoadamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromoadamantane-1-carboxylic acid
Reactant of Route 4
3-Bromoadamantane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Bromoadamantane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Bromoadamantane-1-carboxylic acid

Citations

For This Compound
11
Citations
DV Danilov, VS D'yachenko, YP Kuznetsov… - Russian Journal of …, 2021 - Springer
… 3-Bromoadamantane-1-carboxylic acid and 2-(3-bromoadamantan-1-yl)acetic acid were … 3-Bromoadamantane-1-carboxylic acid was used to obtain inhibitors of BCL2 apoptosis …
Number of citations: 2 link.springer.com
V Beljanski, C Knaak, Y Zhuang, CD Smith - Investigational new drugs, 2011 - Springer
… The alkaline extract was neutralized with H 2 SO 4 , yielding 3-bromoadamantane-1-carboxylic acid (∼76 %). 3-bromoadamantane-1-carboxylic acid was dissolved in dry …
Number of citations: 68 link.springer.com
IA Levandovskiy, DI Sharapa, TV Shamota… - Future medicinal …, 2011 - Future Science
GABA was discovered to play an important role as the major inhibitory neurotransmitter in the adult mammalian CNS 60 years ago. The conformational flexibility of GABA is important for …
Number of citations: 31 www.future-science.com
LW Maines, LR Fitzpatrick, KJ French, Y Zhuang… - Digestive diseases and …, 2008 - Springer
… 2N H 2 SO 4 and provided 49 g of 3-bromoadamantane-1-carboxylic acid (yield = 75.7%). Over a 30-min period, 3-bromoadamantane-1-carboxylic acid (16.0 g, 61.7 mmol) in 50 ml of …
Number of citations: 201 link.springer.com
W Fischer, CA Grob - Helvetica Chimica Acta, 1978 - Wiley Online Library
… To 243 mg (0.94 mmol) of 3-bromoadamantane-1-carboxylic acid (7) [25] in 2 ml of abs. methylene chloride were added 156 mg (1.1 mmol) of chlorosulfonyl isocyanate [26] in 2 ml of …
Number of citations: 85 onlinelibrary.wiley.com
R Yasue, K Yoshida - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
… For the model reaction, we chose 1ai as the substrate, which was prepared by the Friedel-Crafts reaction of 3-bromoadamantane-1-carboxylic acid[17] and anisole, followed by the …
Number of citations: 7 onlinelibrary.wiley.com
H Stetter - Angewandte Chemie International Edition in English, 1962 - Wiley Online Library
… Adamantane-1 -carboxylic acid can also be brominated readily by using aluminum bromide as catalyst, yielding 3-bromoadamantane- 1 -carboxylic acid (XIX) in high yield. …
Number of citations: 25 onlinelibrary.wiley.com
M Igor'K, NV Makarova, MN Zemtsova - Russian Chemical Reviews, 1999 - pubs.rsc.org
… Thus 3-bromoadamantane-1-carboxylic acid (72) was obtained upon treatment of … the hydrolysis of 1-bromoadamantane (2), 3-bromoadamantane-1-carboxylic acid (72) and 1,3-dibro…
Number of citations: 69 pubs.rsc.org
X Lu, H Xu, Y Cheng, W Liu, Y Wang - Langmuir, 2023 - ACS Publications
… DMSO-d 6 , CD 3 OD and D 2 O, CH3COOD-d 1 , 1-adamantanecarboxylic acid, 1-aminoadamatane, 3-hydroxy-1-adamantane carboxylic acid, 3-bromoadamantane-1-carboxylic acid, …
Number of citations: 1 pubs.acs.org
N Yusuff, M Dore, C Joud, M Visser… - ACS medicinal …, 2012 - ACS Publications
… It started with 3-bromoadamantane-1-carboxylic acid (12). First, reduction of the carboxylic acid with BH 3 ·THF afforded alcohol 13 in excellent yield (87%). The latter compound was …
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.